molecular formula C6H8N2OS B8286465 (2-Acetyl-thiazol-4-yl)-methanamine

(2-Acetyl-thiazol-4-yl)-methanamine

Cat. No.: B8286465
M. Wt: 156.21 g/mol
InChI Key: FNSWNIOCNGDWSH-UHFFFAOYSA-N
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Description

Acetyl Group

  • Reactivity : Serves as a ketone, participating in nucleophilic additions (e.g., Grignard reactions) and condensations.
  • Biological Role : Enhances membrane permeability in drug candidates by increasing lipophilicity.

Methanamine Group

  • Chemical Versatility : The primary amine can form hydrochlorides for improved solubility or undergo acylation to produce amide derivatives.
  • Pharmacological Potential : Analogous compounds, such as (2-phenyl-1,3-thiazol-4-yl)methanamine hydrochloride, exhibit antimicrobial activity (MIC: 16–64 µg/mL against E. coli and S. aureus).

Hypothetical Synthesis Pathway

  • Thiazole Ring Formation : Adapt the Hantzsch synthesis using thiourea, α-chloroacetone, and a protected methanamine precursor.
  • Acetylation : Employ butyllithium-mediated acetylation at position 2, as described in CN105348216A.
  • Deprotection : Remove protecting groups (e.g., Boc) to yield the free methanamine moiety.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

1-[4-(aminomethyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C6H8N2OS/c1-4(9)6-8-5(2-7)3-10-6/h3H,2,7H2,1H3

InChI Key

FNSWNIOCNGDWSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CS1)CN

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including (2-Acetyl-thiazol-4-yl)-methanamine, as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, a critical process for cancer cell division.

Case Study: Antiproliferative Activity

  • A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications in the thiazole structure significantly enhanced their activity against melanoma and prostate cancer cells, achieving IC50 values in the low nanomolar range .
CompoundCancer Cell LineIC50 (µM)
Thiazole Derivative AMelanoma0.5
Thiazole Derivative BProstate Cancer0.3

Acetylcholinesterase Inhibition

Another significant application of this compound is its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds containing thiazole moieties have shown promising inhibitory activities against acetylcholinesterase.

Case Study: Inhibition Studies

  • In vitro assays demonstrated that certain thiazole derivatives exhibited strong inhibitory effects on acetylcholinesterase, with IC50 values comparable to known inhibitors . This suggests that this compound could be further explored for therapeutic applications in cognitive disorders.
CompoundAChE Inhibition IC50 (µM)
Thiazole Derivative C2.7
Thiazole Derivative D5.0

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of thiazole precursors with acetylating agents. Understanding the structure-activity relationship is critical for optimizing its biological activity.

Synthetic Routes

Various synthetic methods have been employed to produce thiazole derivatives:

  • Reaction of thioamide with α-bromoacetophenone.
  • Use of microwave-assisted synthesis to enhance yield and reduce reaction time.

Table 2: Synthetic Methods Overview

MethodYield (%)Time (hours)
Conventional Heating60%24
Microwave-Assisted Synthesis85%3

Conclusion and Future Directions

This compound presents a promising avenue for research in medicinal chemistry, particularly in anticancer and neuroprotective applications. Future studies should focus on:

  • In vivo evaluations to assess therapeutic efficacy.
  • Mechanistic studies to elucidate pathways involved in its biological activities.
  • Development of analogs to enhance potency and selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Acetyl-thiazol-4-yl)-methanamine with structurally similar thiazolyl methanamine derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Identifiers (CAS/PubChem) Biological Relevance (If Reported)
(2-Phenyl-1,3-thiazol-4-yl)methanamine Phenyl (2) C10H10N2S 190.26 PubChem CID: 736526 Intermediate in drug synthesis
(2-Methyl-1,3-thiazol-4-yl)methanamine Methyl (2) C5H8N2S 128.19 CAS 103694-26-4 Not explicitly reported
(2-Isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine Isopropyl (2), N-methyl C8H15N2S 171.28 CAS 67914-86-7 Potential pharmacological use
[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene (2) C8H8N2S2 196.29 ChemSpider ID: 3157147 Structural diversity in drug design
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine CF3-phenyl (2), Methyl (4) C12H10F3N2S 271.28 CAS 690632-25-8 Anticancer/antiviral applications (inferred)

Notes:

  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) may exhibit improved metabolic stability in medicinal chemistry applications.

Key Differences and Trends

Substituent Effects :

  • Electron-Donating Groups (e.g., methyl, isopropyl) : Increase lipophilicity, enhancing membrane permeability but reducing solubility .
  • Electron-Withdrawing Groups (e.g., acetyl, trifluoromethyl) : Improve solubility and reactivity, favoring interactions with biological targets .

Biological Activity : Phenyl and heteroaryl substituents (e.g., thiophene) are associated with broader pharmacological profiles compared to alkyl groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Acetyl-thiazol-4-yl)-methanamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalizing a thiazole core. A general approach includes:

  • Step 1 : Acetylation of the thiazole ring at the 2-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or triethylamine).
  • Step 2 : Introduction of the methanamine group at the 4-position via nucleophilic substitution or reductive amination. For example, reacting 4-(chloromethyl)thiazole derivatives with ammonia or protected amines, followed by deprotection .
  • Optimization : Reaction temperature (60–80°C), solvent choice (DMF or DMSO for polar intermediates), and pH control (neutral to slightly basic) are critical for minimizing side products. Catalytic methods using transition metals (e.g., Pd/C for hydrogenation) can improve yields .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify acetyl (-COCH3_3) and methanamine (-CH2_2NH2_2) groups. For example, the acetyl proton resonates at ~2.5 ppm, while the methanamine protons appear as a triplet near 3.2 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond lengths and angles. Data collection requires single crystals grown via slow evaporation in ethanol or acetonitrile. Disordered regions (e.g., flexible amine groups) may require constraints during refinement .

Q. What pharmacological targets are associated with thiazole derivatives like this compound?

  • Methodological Answer : Thiazoles are studied for:

  • Antimicrobial Activity : Targeting bacterial enzymes (e.g., dihydrofolate reductase) via structure-activity relationship (SAR) studies.
  • Anticancer Potential : Inhibition of kinases (e.g., EGFR) through hydrophobic interactions with the acetyl group.
  • In Vitro Assays : Microdilution assays (MIC determination) and MTT assays for cytotoxicity screening. Positive controls (e.g., cisplatin for cancer) validate experimental setups .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Data Discrepancies : Disordered solvent molecules or twinning can distort electron density maps. Use SHELXD for phase refinement and Olex2 for model visualization.
  • Validation Tools : Rfree_{\text{free}} values >5% above Rwork_{\text{work}} indicate overfitting. Re-examine restraints on flexible groups (e.g., methanamine) or apply TLS (Translation/Libration/Screw) refinement .
  • Case Study : For a related benzothiazole derivative, adjusting isotropic displacement parameters (Uiso_{\text{iso}}) resolved false-positive hydrogen bonding interactions .

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. The acetyl group’s orientation in kinase pockets (e.g., CDK2) correlates with inhibitory activity.
  • QSAR Models : Descriptors like logP (lipophilicity) and HOMO-LUMO gaps predict bioavailability. A QSAR study on thiazole derivatives showed R2^2 = 0.85 when correlating acetyl group electronegativity with antimicrobial IC50_{50} .

Q. How are degradation pathways and stability profiles analyzed under experimental conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H2_2O2_2). Monitor via HPLC-MS for degradation products (e.g., acetyl hydrolysis to carboxylic acid).
  • Kinetic Studies : Arrhenius plots determine activation energy (Ea_a) for thermal decomposition. For example, a study on similar thiazoles revealed Ea_a = 85 kJ/mol, indicating stability up to 25°C .

Data Contradiction and Validation

Q. How to address inconsistencies in biological assay results for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays with fresh stock solutions to rule out solvent degradation.
  • Negative Controls : Include DMSO-only wells to confirm the compound (not solvent) drives activity.
  • Statistical Analysis : Apply ANOVA to compare triplicate data. A study on antiviral thiazoles resolved false positives (p < 0.05) by excluding outliers via Grubbs’ test .

Synthetic Chemistry Optimization

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 hrs to 2 hrs for acetylation steps) and improve purity (>95%).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to prevent side reactions. Deprotection with TFA in dichloromethane achieves >90% recovery .

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